molecular formula C11H13N3O2 B12314886 N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide

N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide

Katalognummer: B12314886
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: ZOJNVDNGJZUIJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound is characterized by the presence of an oxane ring, a pyrazole ring, and a prop-2-ynamide group, making it a unique structure in organic chemistry.

Vorbereitungsmethoden

The synthesis of N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide typically involves a multi-step process. One common method includes the reaction of oxane derivatives with pyrazole intermediates under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Analyse Chemischer Reaktionen

N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of oxane and pyrazole rings, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C11H13N3O2

Molekulargewicht

219.24 g/mol

IUPAC-Name

N-[1-(oxan-2-yl)pyrazol-4-yl]prop-2-ynamide

InChI

InChI=1S/C11H13N3O2/c1-2-10(15)13-9-7-12-14(8-9)11-5-3-4-6-16-11/h1,7-8,11H,3-6H2,(H,13,15)

InChI-Schlüssel

ZOJNVDNGJZUIJD-UHFFFAOYSA-N

Kanonische SMILES

C#CC(=O)NC1=CN(N=C1)C2CCCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.